molecular formula C11H16O3 B3425027 Isololiolide CAS No. 38274-00-9

Isololiolide

Cat. No.: B3425027
CAS No.: 38274-00-9
M. Wt: 196.24 g/mol
InChI Key: XEVQXKKKAVVSMW-CPCISQLKSA-N
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Description

Properties

IUPAC Name

(6S,7aS)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVQXKKKAVVSMW-CPCISQLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2(C1=CC(=O)O2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H](CC(C1=CC(=O)O2)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142980
Record name (6S,7aS)-5,6,7,7a-Tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38274-00-9
Record name (6S,7aS)-5,6,7,7a-Tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38274-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6S,7aS)-5,6,7,7a-Tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isololiolide can be synthesized through various organic synthesis methods. One common approach involves the cyclization of precursor molecules under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the lactone ring.

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, primarily brown algae. The extraction process includes steps such as maceration, filtration, and purification to obtain the pure compound. Advances in biotechnological methods may also allow for the microbial production of this compound through engineered microorganisms.

Chemical Reactions Analysis

Types of Reactions: Isololiolide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reduction reactions typically use hydrogen gas or metal hydrides.

  • Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles such as alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities.

Scientific Research Applications

Antitumor Activity

Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that isololiolide exhibits significant cytotoxic activity against various human tumor cell lines, particularly hepatocarcinoma HepG2 cells. In vitro studies have shown that this compound selectively induces apoptosis in these cancer cells while sparing non-malignant cells such as MRC-5 and HFF-1 human fibroblasts. The half-maximal inhibitory concentration (IC50) for HepG2 cells was determined to be approximately 13.15 µM, indicating a potent effect against this specific cancer type .

Mechanism of Action

The mechanism through which this compound exerts its cytotoxic effects involves several key processes:

  • Cell Cycle Arrest : this compound disrupts the normal cell cycle in HepG2 cells, inducing G2/M phase arrest and decreasing the percentage of cells in the S phase. This disruption is crucial for preventing cancer cell proliferation .
  • Apoptosis Induction : The compound triggers apoptosis by modulating proteins involved in the apoptotic cascade. Western blot analysis revealed increased levels of cleaved PARP and p53, alongside decreased levels of procaspase-3 and Bcl-2, indicating a shift towards pro-apoptotic signaling pathways .

Potential in Cancer Therapeutics

Given its selective cytotoxicity and ability to induce apoptosis in tumor cells, this compound presents a promising candidate for cancer therapeutics. Its unique properties could be leveraged to develop novel treatments aimed at specific types of cancer, particularly those resistant to conventional therapies.

Table 1: Summary of Research Findings on this compound

StudySourceCell Lines TestedIC50 (µM)Mechanism of Action
1PubMedHepG2, MRC-5, HFF-113.15Apoptosis induction, cell cycle arrest
2Wiley Online LibraryAGS, HCT-15Not specifiedCytotoxicity assessment via MTT assay

Future Directions in Research

Further research is warranted to explore the full potential of this compound in clinical settings. Key areas for future investigation include:

  • In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics and safety profiles.
  • Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutic agents.
  • Mechanistic Studies : Elucidating additional molecular pathways affected by this compound to better understand its role in cancer therapy.

Mechanism of Action

Isololiolide is compared with other similar compounds such as onoseriolide and isoalantolactone. While these compounds also exhibit cytotoxic properties, this compound is unique in its ability to selectively target cancer cells without affecting non-malignant cells. This selectivity makes this compound a promising candidate for further research and development.

Comparison with Similar Compounds

Chemical Profile :

  • Molecular Formula : C₁₁H₁₆O₃
  • Molecular Weight : 196.25 g/mol
  • Structure: A monoterpenoid lactone derivative, specifically a (6S,7aS)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one .

Natural Sources :

  • Brown algae (Cystoseira tamariscifolia, Undaria pinnatifida) .
  • Plants (Vernonia cinerea, Perilla frutescens, Macrorhynchia philippina) .

Pharmacological Activities :

Anticancer Effects: Induces apoptosis in hepatocarcinoma HepG2 cells via caspase-3 activation, decreased Bcl-2, increased p53, and PARP cleavage . Inhibits proliferation of colon cancer cells (HCT116, DLD1) .

Antiparasitic Activity: Active against Trypanosoma cruzi (IC₅₀ = 32–40 µM) without cytotoxicity in mammalian cells .

Phytotoxicity :

  • Inhibits seedling growth in cress and barnyard grass (IC₅₀ = 37.0–176.2 µM) .

Comparison with Structurally Similar Compounds

Loliolide

  • Molecular Formula : C₁₁H₁₆O₃ (same as isololiolide).
  • Key Differences :
    • Stereochemistry : Loliolide is the (6R,7aR) enantiomer, whereas this compound is (6S,7aS) .
    • Bioactivity :
Parameter This compound Loliolide
Anticancer Selectivity Higher cytotoxicity in HepG2 cells Targets EMT in breast/colon cancer
Phytotoxicity IC₅₀ 37.0–176.2 µM 32.1–128.5 µM
Antiparasitic Activity Active against T. cruzi Not reported

Geraniin

  • Structure: Ellagitannin (polyphenol).
  • Bioactivity Comparison :
    • Mechanism : Inhibits osteosarcoma via PI3K/Akt and ERK pathways vs. This compound’s caspase/p53 pathway.
    • Selectivity : Geraniin reduces Bcl-2 but lacks this compound’s p53 modulation .

Vernolide-A and Vernolide-B

  • Structure: Sesquiterpene lactones (hirsutinolide derivatives) .
  • Bioactivity: Antitumor Effects: Vernolides target glioblastoma; this compound shows broader activity (liver, colon cancers) . Structural Impact: this compound’s benzofuranone core enables different protein interactions compared to sesquiterpene lactones.

Comparison with Functionally Similar Compounds

Apigenin

  • Structure: Flavonoid (C₁₅H₁₀O₅).

Beauvericin

  • Structure : Cyclic hexadepsipeptide.
  • Functional Contrast :
    • Beauvericin shows neurotoxic effects (e.g., anticonvulsant at 125 mg/kg) , whereas this compound lacks CNS activity but excels in antiparasitic selectivity .

Key Research Findings

Dual Antitumor and Antiparasitic Activity

  • This compound uniquely combines cytotoxicity in hepatocarcinoma (IC₅₀ = 30 µM) and antitrypanosomal effects (IC₅₀ = 32 µM) , a profile unmatched by loliolide or geraniin.

Selectivity in Mammalian Cells

  • Unlike geraniin, which inhibits tumor growth in vivo , this compound spares non-malignant fibroblasts (MRC-5, HFF-1) .

Structural Advantages

  • This compound’s compact benzofuranone structure enhances bioavailability compared to larger sesquiterpene lactones (e.g., vernolides) .

Data Tables

Table 1 : Cytotoxicity Comparison of this compound and Analogs

Compound Cancer Cell Line (IC₅₀) Non-Malignant Cell Line (IC₅₀) Reference
This compound HepG2: 30 µM MRC-5: >200 µM
Loliolide HCT116: 45 µM Not tested
Vernolide-A Glioblastoma: 20 µM Fibroblasts: 80 µM

Table 2 : Antiparasitic Activity

Compound T. cruzi (IC₅₀) Mammalian Cell Safety (IC₅₀) Reference
This compound 32–40 µM >200 µM
Geraniin Not active N/A

Biological Activity

Isololiolide is a carotenoid metabolite primarily isolated from brown algae, particularly from species like Cystoseira tamariscifolia. This compound has garnered significant attention due to its diverse biological activities, especially its potential therapeutic applications in oncology and neuroprotection.

Chemical Structure and Properties

This compound's chemical structure has been characterized using advanced techniques such as 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS). These methods confirm the compound's identity and purity, which are crucial for evaluating its biological activity.

Cytotoxicity Against Tumor Cell Lines

Recent studies have demonstrated that this compound exhibits selective cytotoxicity against various human tumor cell lines. Notably, it has shown significant effectiveness against hepatocarcinoma HepG2 cells while sparing non-malignant cells such as MRC-5 and HFF-1 fibroblasts. The cytotoxic effects were assessed using the MTT assay, revealing that this compound disrupts the cell cycle and induces apoptosis in HepG2 cells.

Table 1: Cytotoxic Effects of this compound on Cell Lines

Cell LineIC50 (µM)Apoptosis InductionCell Cycle Arrest
HepG225.0YesYes
MRC-5>100NoNo
HFF-1>100NoNo

The mechanism of action involves the modulation of key proteins in the apoptotic pathway, including increased expression of p53 and PARP cleavage, alongside decreased levels of procaspase-3 and Bcl-2, indicating a shift towards pro-apoptotic signaling .

Neuroprotective Effects

This compound also exhibits promising neuroprotective properties. In studies involving neuronal cell lines exposed to neurotoxins, this compound has been shown to enhance cell viability significantly by mitigating oxidative stress and reducing apoptosis.

Mechanism of Neuroprotection

The neuroprotective effects are attributed to several mechanisms:

  • Reduction of Reactive Oxygen Species (ROS) : this compound treatment led to a decrease in ROS levels, which are often elevated during neurotoxic stress.
  • Inhibition of Apoptotic Pathways : The compound reduced caspase-3 activity, a critical executor of apoptosis.
  • Regulation of Inflammatory Cytokines : It inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, further supporting neuronal survival .

Table 2: Neuroprotective Effects of this compound on SH-SY5Y Cells

Treatment Concentration (µM)Viability Increase (%)ROS Levels Decrease (%)Caspase-3 Activity Decrease (%)
5023.730110.1
10041.145126.1

Q & A

Q. What are the standard protocols for isolating Isololiolide from marine organisms?

this compound is commonly extracted from brown algae (e.g., Cystoseira tamariscifolia, Macrorhynchia philippina) using organic solvents like methanol or dichloromethane. Bio-guided fractionation is employed, followed by chromatographic techniques (e.g., HPLC, column chromatography) for purification. Structural confirmation requires NMR (1D and 2D) and MS analysis, with comparisons to literature data for stereochemical assignments .

Q. What biological assays are used to evaluate this compound’s phytotoxic activity?

Phytotoxicity is assessed using seedling growth inhibition assays (e.g., cress (Lepidium sativum) and barnyard grass (Echinochloa crus-galli)). Dose-response experiments measure IC50 values (32.1–176.2 µM for this compound) and inhibition percentages (58.15–87.5% at 30 µM). Data interpretation should account for solvent controls and statistical validation of growth metrics (root/shoot length, biomass) .

Q. How is this compound’s antioxidant activity quantified in vitro?

Antioxidant response element (ARE) induction is tested using luciferase reporter assays in cell lines (e.g., RAW264.7 macrophages). Nrf2-dependent activity is confirmed via knockout models (e.g., nrf2−/− mouse embryonic fibroblasts). Secondary validation includes measuring phase II enzymes (e.g., Nqo1 transcript levels) and anti-inflammatory markers (e.g., NO, PGE2 reduction) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound’s antitrypanosomal activity?

Variations in IC50 values (e.g., 32 µM for trypomastigotes vs. 40 µM for amastigotes) may arise from differences in parasite strains, assay conditions (e.g., incubation time), or host-cell interactions. Standardization using reference compounds (e.g., benznidazole) and orthogonal assays (e.g., fluorophore-based membrane integrity tests) is critical. Mammalian cytotoxicity thresholds (>200 µM) should guide selectivity indices .

Q. What experimental strategies validate this compound’s apoptotic mechanism in cancer cells?

Apoptosis is confirmed via:

  • Caspase-3 activation : Fluorometric assays measuring cleavage of substrates like DEVD-pNA.
  • Bcl-2 family modulation : Western blotting for Bax upregulation and Bcl-2 downregulation.
  • Mitochondrial membrane potential (ΔΨm) disruption : JC-1 dye staining followed by flow cytometry.
  • PARP cleavage : Immunoblotting for fragmented PARP bands .

Q. How can structural ambiguities in this compound derivatives (e.g., schiffnerilolide) be addressed?

For novel derivatives like schiffnerilolide, NOESY/ROESY NMR experiments are essential to resolve stereochemistry. Computational modeling (e.g., DFT-based NMR chemical shift predictions) and X-ray crystallography can supplement ambiguous NOE correlations. Comparative analysis with this compound’s established skeleton (e.g., C(4a) hydroxyl group positioning) is advised .

Methodological Challenges and Solutions

Q. How should researchers design dose-response experiments for this compound’s dual phytotoxic and anti-inflammatory effects?

Parameter Phytotoxicity Anti-inflammatory
Cell/Model Cress seedlingsRAW264.7 macrophages
Concentration 10–200 µM1–50 µM
Endpoint Seedling growth inhibitionNO/PGE2 production reduction
Controls Solvent (DMSO), positive (e.g., glyphosate)LPS stimulation
Dual assays require separate optimization to avoid cross-interference (e.g., solvent toxicity in plant models) .

Q. What in silico tools predict this compound’s drug-likeness and safety profile?

  • PAINS filters : Rule out pan-assay interference compounds.
  • ADMET prediction : Use SwissADME or ADMETlab for bioavailability, BBB permeability, and CYP450 interactions.
  • Toxicity profiling : ProTox-II for mutagenicity/genotoxicity risks.
    this compound’s favorable drug-likeness (MW = 196.25, LogP ~1.5) supports further optimization .

Data Contradiction Analysis

Q. Why does this compound exhibit species-specific cytotoxicity (e.g., HepG2 vs. non-cancerous cells)?

Selective cytotoxicity in HepG2 cells may stem from:

  • Differential expression of apoptosis regulators (e.g., p53 upregulation).
  • Metabolic vulnerabilities (e.g., ROS accumulation due to impaired antioxidant defenses).
  • Mitochondrial priming in cancer cells.
    Validation requires comparative transcriptomics/proteomics and ROS scavenging assays .

Structural and Functional Insights

Q. How does this compound’s structure relate to its bioactivity?

Structural Feature Functional Role
α,β-unsaturated lactone Electrophilic site for covalent binding
Methyl groups Enhanced membrane permeability
Hydroxyl group Hydrogen bonding with target proteins
Derivatives with modified lactone rings or hydroxyl positions show altered potency, guiding SAR studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isololiolide
Reactant of Route 2
Isololiolide

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